N-(5-Methylpyridin-2-yl)benzamide
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Overview
Description
N-(5-Methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)benzamide typically involves the reaction of 5-methyl-2-aminopyridine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
N-(5-Methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpyridin-2-yl)benzamide
- N-(5-Chloropyridin-2-yl)benzamide
- N-(5-Ethylpyridin-2-yl)benzamide
Uniqueness
N-(5-Methylpyridin-2-yl)benzamide is unique due to the presence of the 5-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
62802-73-7 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-12(14-9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
InChI Key |
KUAULQNJJCPMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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